Entrectinib

Catalog No.
S549072
CAS No.
1108743-60-7
M.F
C31H34F2N6O2
M. Wt
560.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Entrectinib

CAS Number

1108743-60-7

Product Name

Entrectinib

IUPAC Name

N-[5-[(3,5-difluorophenyl)methyl]-1H-indazol-3-yl]-4-(4-methylpiperazin-1-yl)-2-(oxan-4-ylamino)benzamide

Molecular Formula

C31H34F2N6O2

Molecular Weight

560.6 g/mol

InChI

InChI=1S/C31H34F2N6O2/c1-38-8-10-39(11-9-38)25-3-4-26(29(19-25)34-24-6-12-41-13-7-24)31(40)35-30-27-17-20(2-5-28(27)36-37-30)14-21-15-22(32)18-23(33)16-21/h2-5,15-19,24,34H,6-14H2,1H3,(H2,35,36,37,40)

InChI Key

HAYYBYPASCDWEQ-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)C(=O)NC3=NNC4=C3C=C(C=C4)CC5=CC(=CC(=C5)F)F)NC6CCOCC6

Solubility

Soluble in DMSO, not in water

Synonyms

entrectinib, N-(5-(3,5-difluorobenzyl)-1H-indazol-3-yl)-4-(4-methyl-1-piperazinyl)-2-(tetrahydro-2H-pyran-4-ylamino)benzamide, NMS-E628, Rozlytrek, RXDX-101

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)C(=O)NC3=NNC4=C3C=C(C=C4)CC5=CC(=CC(=C5)F)F)NC6CCOCC6

Description

The exact mass of the compound Entrectinib is 560.27113 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Targeting NTRK Fusions

One of the primary areas of research for Entrectinib is its application in tumors harboring NTRK (neurotrophic tyrosine receptor kinase) gene fusions. These fusions result in the abnormal joining of two genes, leading to the production of a chimeric protein with enhanced activity. NTRK fusions have been identified in various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and mammary analogue secretory carcinoma (MASC) []. Entrectinib's ability to block the activity of the abnormal NTRK protein has shown promising results in clinical trials, leading to tumor shrinkage and disease control in patients with NTRK fusion-positive cancers [, ].

Targeting ROS1 and ALK Mutations

Entrectinib also demonstrates activity against mutations in the ROS1 (c-ros oncogene 1) and ALK (anaplastic lymphoma kinase) genes. These mutations can lead to the uncontrolled growth of cancer cells. Studies have shown that Entrectinib can effectively target these mutations, leading to tumor regression in patients with ROS1-positive NSCLC and ALK-positive NSCLC after resistance to other ALK inhibitors [, ].

Entrectinib is an oral small molecule inhibitor specifically designed to target neurotrophic receptor tyrosine kinases (NTRK) and the c-ros oncogene 1 (ROS1), as well as anaplastic lymphoma kinase (ALK). It is classified as a tyrosine kinase inhibitor and is primarily used in the treatment of solid tumors that harbor NTRK gene fusions or ROS1 mutations. The chemical formula for entrectinib is C31H34F2N6O2, and it has a molecular weight of approximately 560.65 g/mol. The compound is known for its ability to penetrate the blood-brain barrier, which enhances its efficacy in treating central nervous system tumors .

Entrectinib targets specific proteins known as tropomyosin receptor kinases (TRKs) and ROS1. These proteins play a role in cell growth and division. By inhibiting their activity, Entrectinib can slow or stop the growth of cancer cells with genetic alterations in these targets [, ].

Entrectinib functions by competitively inhibiting ATP binding to the active sites of its target kinases, thereby blocking downstream signaling pathways that promote cell proliferation and survival. The inhibition of these pathways leads to increased apoptosis in tumor cells. Notably, entrectinib's mechanism involves the suppression of mitogen-activated protein kinase, phosphoinositide 3-kinase, and phospholipase C-γ signaling cascades, which are critical for cancer cell growth .

Entrectinib exhibits potent antitumor activity against a variety of cancers characterized by NTRK fusions or ROS1 mutations. Clinical studies have demonstrated a high objective response rate, particularly in patients with NTRK fusion-positive tumors, showing significant tumor shrinkage and prolonged progression-free survival. The drug is also effective in treating non-small cell lung cancer with ROS1 alterations . Its biological activity is attributed to its selective inhibition of the TRK family of receptors, which are implicated in several oncogenic processes.

The synthesis of entrectinib involves multiple steps starting from simpler organic compounds. The key synthetic route includes the formation of the indazole core structure, followed by the introduction of various side chains that contribute to its inhibitory activity. A notable patent describes specific synthetic pathways that utilize reactions such as amide bond formation and fluorination to achieve the final compound .

Key Steps in Synthesis:

  • Formation of Indazole Core: Initial reactions focus on constructing the indazole structure.
  • Side Chain Modifications: Subsequent steps involve attaching piperazine and oxane moieties.
  • Final Purification: The product undergoes purification processes to yield pure entrectinib suitable for pharmaceutical use.

Entrectinib is primarily indicated for:

  • Treatment of adult patients with unresectable locally advanced or metastatic solid tumors that have NTRK gene fusions.
  • Treatment of non-small cell lung cancer with ROS1 mutations.
  • It has been approved under conditional marketing authorization due to its promising efficacy profile in specific patient populations .

Entrectinib is predominantly metabolized by cytochrome P450 3A4, making it susceptible to drug-drug interactions with other medications that inhibit or induce this enzyme. Co-administration with strong CYP3A4 inhibitors can significantly increase plasma concentrations of entrectinib, leading to potential toxicity. Conversely, moderate inhibitors may require dose adjustments to mitigate adverse effects .

Notable Interactions:

  • Increased Toxicity: Strong CYP3A4 inhibitors like ketoconazole can elevate entrectinib levels by up to 500%.
  • Dosing Adjustments: Recommendations include reducing entrectinib dosage when administered with moderate CYP3A4 inhibitors.

Entrectinib shares similarities with several other tyrosine kinase inhibitors, particularly those targeting similar pathways involved in cancer progression. Here are a few notable compounds:

Compound NameTargetsUnique Features
CrizotinibALK, ROS1First-in-class ALK inhibitor; also targets MET.
LarotrectinibNTRKHighly selective for NTRK fusions; less CNS penetration than entrectinib.
CabozantinibMET, VEGFRMulti-targeted action; primarily used for renal cell carcinoma.
AlectinibALKMore selective for ALK than crizotinib; CNS activity.

Uniqueness of Entrectinib

Entrectinib stands out due to its ability to effectively target multiple kinases (NTRK, ROS1, ALK) while also demonstrating significant central nervous system penetration, making it particularly useful in treating brain metastases associated with these genetic alterations . Its unique mechanism allows it to be effective across various tumor types based on molecular characteristics rather than histological classification.

Entrectinib synthesis has been accomplished through multiple synthetic routes, with significant evolution from initial medicinal chemistry approaches to optimized manufacturing processes. The compound, with molecular formula C31H34F2N6O2 and molecular weight 560.64 g/mol, presents a complex indazole benzamide structure requiring careful synthetic planning [1] [2].

The most notable synthetic pathway reported by Nerviano relies on the convergent coupling of two key fragments: a functionalized carboxylic acid intermediate (compound 258) and 5-(3,5-difluorobenzyl)-1H-indazol-3-amine (compound 259) [2]. This approach represents a significant advancement over earlier routes, providing improved scalability and yield optimization.
A more recent breakthrough in entrectinib synthesis involves the application of photoredox catalysis in flow chemistry, reducing the step count from nine in previous processes to six steps. This methodology employs a NiBr2-mediated C-N photoredox coupling as the key transformation, demonstrating the potential for modern synthetic methods to enhance pharmaceutical manufacturing efficiency [3].

Starting Materials and Key Intermediates

The synthesis of entrectinib begins with readily available starting materials, primarily tert-butyl 4-fluoro-2-nitrobenzoate (compound 253) and 5-(3,5-difluorobenzyl)-1H-indazol-3-amine (compound 259) [2] [4]. These materials undergo sequential transformations to build the complex molecular architecture.

The benzoic acid fragment (compound 258) serves as a critical intermediate, prepared through a five-step sequence starting from compound 253. This process involves nucleophilic substitution with N-methylpiperazine (compound 254) at room temperature, achieving high yields. Subsequent nitro group reduction followed by reductive amination with pyranone (compound 256) provides intermediate 257 in good yield [2].

The synthesis route demonstrates careful consideration of functional group compatibility and reaction selectivity. The trifluoroacetylation step followed by tert-butyl ester removal delivers the acid fragment 258 as a trifluoroacetate salt, which is isolated by trituration from diethyl ether [2].

Process Chemistry Considerations

Process development for entrectinib has focused on several critical areas including safety enhancement, yield optimization, and scalability improvements. The evolution from initial laboratory routes to manufacturing-scale processes demonstrates systematic optimization of reaction conditions and purification methods [5].
The chlorination step has received particular attention in process optimization. Initial procedures employed thionyl chloride (SOCl2) with 20 equivalents at reflux conditions for 18 hours, which proved problematic for scale-up due to impurity formation and extended reaction times. Process optimization led to the adoption of phosphorus oxychloride (POCl3) at lower equivalents and reduced temperature (0°C), decreasing reaction time to 5 hours while minimizing impurity formation [5].

Temperature control during the coupling reaction represents another crucial optimization. The conversion of acid 258 to the corresponding acyl chloride using oxalyl chloride in dichloromethane, followed by treatment with amine 259 and pyridine at -30 to -40°C, provides the core entrectinib structure with greater than 95% purity after trituration [2].

Safety considerations have driven the replacement of hazardous reagent combinations. The original use of sodium hydride in dimethylformamide (NaH/DMF) was replaced with potassium hydroxide in dimethyl sulfoxide (KOH/DMSO), eliminating safety concerns while maintaining reaction efficiency [5].

Recrystallization Techniques and Purification Methods

The purification and recrystallization of entrectinib have been extensively optimized to achieve the desired crystal form and purity specifications. The compound exhibits polymorphism, with Forms A and C being the most significant, where Form C represents the thermodynamically stable form selected for commercial production [6] [7].

Recrystallization from ethanol-water mixtures has emerged as the preferred method for obtaining the stable Form C. The process involves dissolving amorphous entrectinib in ethanol followed by controlled addition of water at 10°C, with careful temperature and agitation control to promote formation of the desired crystal form [2] [6].

The purification strategy deliberately avoids column chromatography in favor of more scalable techniques. Trituration from solvent mixtures provides initial purification, followed by recrystallization to achieve final product specifications. This approach has enabled the production of entrectinib with 66% overall yield for the final three-step process (acylation, deprotection, and crystallization) [2].

Crystallization parameters including temperature, solvent composition, seeding, and agitation rate have been optimized to ensure consistent crystal form and particle size distribution. The process controls include monitoring of solution concentration, cooling rate, and hold times to achieve reproducible crystal properties [6].

Quality Control Parameters and Analytical Markers

The quality control framework for entrectinib encompasses comprehensive analytical testing aligned with International Council for Harmonisation (ICH) guidelines. The drug substance specification includes multiple critical quality attributes designed to ensure consistent product quality and performance [6] [7].

Identification testing employs multiple orthogonal methods including high-performance liquid chromatography (HPLC), infrared spectroscopy (IR), and X-ray powder diffraction (XRPD). The HPLC method serves dual purposes for both identification and quantitative assay, with acceptance criteria of 98.0-102.0% for assay content [6] [7].

Impurity control represents a critical aspect of quality assurance, with organic impurities controlled by HPLC to limits of ≤0.15% for individual impurities and ≤0.5% for total impurities, consistent with ICH Q3A guidelines. Residual solvents are monitored by headspace gas chromatography (HS-GC) with limits established according to ICH Q3C recommendations [7].

The analytical methods have been validated according to ICH Q2(R2) guidelines, with demonstrated specificity, accuracy, precision, linearity, and robustness. Method validation included forced degradation studies to confirm stability-indicating capability and to establish degradation pathways [7].

Polymorphic form control utilizes XRPD as the primary analytical technique, with Form C designated as the target crystal form. The specification includes characteristic peak positions and relative intensities to ensure consistent solid-state properties affecting bioavailability and stability [6] [7].

Physical testing encompasses particle size analysis by laser diffractometry, water content by Karl Fischer titration, and residue on ignition according to United States Pharmacopeia (USP) methods. These parameters are controlled to ensure consistent processing characteristics and product performance [7].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

560.27113067 g/mol

Monoisotopic Mass

560.27113067 g/mol

Heavy Atom Count

41

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

L5ORF0AN1I

Drug Indication

Entrectinib is indicated for the treatment of metastatic ROS1-positive non-small cell lung cancer in adults. Entrectinib is also indicated in adults and children over 12 years old for the treatment of NTRK gene fusion-positive solid tumors which have metastasized or for which surgical resection is likely to result in severe morbidity and for which has progressed on previous therapies or for which no comparable alternative therapies are available. FoundationOne®Liquid CDx is the only FDA-approved test for the detection of ROS1 rearrangement(s) in NSCLC for selecting patients for treatment with entrectinib.
FDA Label
Rozlytrek as monotherapy is indicated for the treatment of adult and paediatric patients 12 years of age and older with solid tumours expressing a neurotrophic tyrosine receptor kinase (NTRK) gene fusion,who have a disease that is locally advanced, metastatic or where surgical resection is likely to result in severe morbidity, andwho have not received a prior NTRK inhibitorwho have no satisfactory treatment options. Rozlytrek as monotherapy is indicated for the treatment of adult patients with ROS1 positive, advanced non small cell lung cancer (NSCLC) not previously treated with ROS1 inhibitors.
Treatment of all conditions induded in the category of malignant neoplasms ( except haematopoietic and lymphoid tissue neoplasms)

Livertox Summary

Entrectinib is an oral selective inhibitor of the neurotrophic T receptor kinase (NTRK) and ROS1 that is used to treat solid tumors with NTRK gene fusion and non-small cell lung cancer with ROS1 mutations. Serum aminotransferase elevations are common during therapy but clinically apparent liver injury is rare, although it has been reported.

Drug Classes

Antineoplastic Agents, Kinase Inhibitors

NCI Cancer Drugs

Drug: Entrectinib
US Brand Name(s): Rozlytrek
FDA Approval: Yes
Entrectinib is approved to treat: Non-small cell lung cancer that is ROS1 positive. It is used in adults whose cancer has metastasized (spread to other parts of the body).
Solid tumors that have an NTRK gene fusion without a drug-resistance mutation in certain TRK proteins. It is used in adults and in children aged 12 years or older whose cancer has metastasized or cannot be removed by surgery and has gotten worse after other treatment or cannot be treated with other therapies.¹
¹This use is approved under FDA’s Accelerated Approval Program. As a condition of approval, confirmatory trial(s) must show that entrectinib provides a clinical benefit in these patients. Entrectinib is also being studied in the treatment of other types of cancer.

Pharmacology

Entrectinib and its active metabolite suppress several pathways which contribute to cell survival and proliferation.[A183068,A183797,A183926,A183929,L8081] This suppression shifts the balance in favor of apoptosis thereby preventing cancer cell growth and shrinking tumors.
Entrectinib is an orally bioavailable inhibitor of the tyrosine kinases tropomyosin receptor kinases (Trk) A, B and C, C-ros oncogene 1 (ROS1) and anaplastic lymphoma kinase (ALK), with potential antineoplastic activity. Upon administration, entrectinib binds to and inhibits TrkA, TrkB, TrkC, ROS1 and ALK. Inhibition of these kinases may result in a disruption of TrkA-, TrkB-, TrkC-, ROS1-, and ALK-mediated signaling. This leads to an induction of apoptosis and an inhibition of tumor cell proliferation in tumor cells that express these kinases. TrkA, TrkB, TrkC, ROS1 and ALK are overexpressed in a variety of cancer cell types.

MeSH Pharmacological Classification

Protein Kinase Inhibitors

ATC Code

L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XE - Protein kinase inhibitors
L01XE56 - Entrectini

Mechanism of Action

Entrectinib is a tyrosine kinase inhibitor which acts on several receptors. It functions as an ATP competitor to inhibit tropomyosin receptor tyrosine kinases (TRK) TRKA, TRKB, TRKC, as well as proto-oncogene tyrosine-protein kinase ROS1 and anaplastic lymphoma kinase (ALK). TRK receptors produce cell proliferation via downstream signalling through the mitogen activated protein kinase, phosphoinositide 3-kinase, and phospholipase C-γ. ALK produces similar signalling with the addition of downstream JAK/STAT activation. Inhibition of these pathways suppresses cancer cell proliferation and shifts the balance in favor of apoptosis resulting in shrinking of tumor volume.

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
ALK family
ALK (CD246) [HSA:238] [KO:K05119]

Other CAS

1108743-60-7

Absorption Distribution and Excretion

Entrectinib has a Tmax of 4-5 h after administration of a single 600 mg dose. Food does not produce a significant effect on the extent of absorption.
After a single radio-labeled dose of entrectinib, 83% of radioactivity was present in the feces and 3% in the urine. Of the dose in the feces, 36% was present as entrectinib and 22% as M5.
Entrectinib has an apparent volume of distribution of 551 L. The active metabolite, M5, has an apparent volume of distribution of 81.1 L. Entrectinib is known to cross the blood-brain barrier.
The apparent clearance of entrectinib is 19.6 L/h while the apparent clearance of the active metabolite M5 is 52.4 L/h.

Metabolism Metabolites

CYP3A4 is responsible for 76% of entrectinib metabolism in humans including metabolism to the active metabolite, M5. M5 has similar pharmacological activity to entrectinib and exists at approximately 40% of the steady state concentration of the parent drug. In rats, six in vivo metabolites have been identified including N-dealkylated, N-oxide, hydroxylated, and glucuronide conjugated metabolites.

Wikipedia

Entrectinib
Monobutyl_phthalate

Biological Half Life

Entrectinib has a half-life of elimination of 20 h. The active metabolite, M5, has a half-life of 40 h.

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Facchinetti F, Friboulet L. Profile of entrectinib and its potential in the treatment of ROS1-positive NSCLC: evidence to date. Lung Cancer (Auckl). 2019 Sep 9;10:87-94. doi: 10.2147/LCTT.S190786. eCollection 2019. PubMed PMID: 31572036; PubMed Central PMCID: PMC6747675.
2: Entrectinib OK'd for Cancers with NTRK Fusions, NSCLC. Cancer Discov. 2019 Oct;9(10):OF2. doi: 10.1158/2159-8290.CD-NB2019-101. Epub 2019 Aug 30. PubMed PMID: 31471291.
3: Menichincheri M, Ardini E, Magnaghi P, Avanzi N, Banfi P, Bossi R, Buffa L, Canevari G, Ceriani L, Colombo M, Corti L, Donati D, Fasolini M, Felder E, Fiorelli C, Fiorentini F, Galvani A, Isacchi A, Borgia AL, Marchionni C, Nesi M, Orrenius C, Panzeri A, Pesenti E, Rusconi L, Saccardo MB, Vanotti E, Perrone E, Orsini P. Correction to Discovery of Entrectinib: A New 3-Aminoindazole as a Potent Anaplastic Lymphoma Kinase (ALK), c-ros Oncogene 1 Kinase (ROS1), and Pan-Tropomyosin Receptor Kinases (Pan-TRKs) inhibitor. J Med Chem. 2019 Sep 12;62(17):8364. doi: 10.1021/acs.jmedchem.9b01259. Epub 2019 Aug 19. PubMed PMID: 31424209.
4: Al-Salama ZT, Keam SJ. Entrectinib: First Global Approval. Drugs. 2019 Sep;79(13):1477-1483. doi: 10.1007/s40265-019-01177-y. Review. PubMed PMID: 31372957.
5: Ku BM, Bae YH, Lee KY, Sun JM, Lee SH, Ahn JS, Park K, Ahn MJ. Entrectinib resistance mechanisms in ROS1-rearranged non-small cell lung cancer. Invest New Drugs. 2019 May 24. doi: 10.1007/s10637-019-00795-3. [Epub ahead of print] PubMed PMID: 31124056.
6: Entrectinib Shows Pediatric Potential. Cancer Discov. 2019 Jul;9(7):OF4. doi: 10.1158/2159-8290.CD-NB2019-060. Epub 2019 May 21. PubMed PMID: 31113803.
7: Wang Q, Fang P, Zheng L, Ye L. Quantification and pharmacokinetic study of entrectinib in rat plasma using ultra-performance liquid chromatography tandem mass spectrometry. Biomed Chromatogr. 2019 Apr;33(4):e4467. doi: 10.1002/bmc.4467. Epub 2019 Jan 7. PubMed PMID: 30549079.
8: Entrectinib Effective across NTRK Fusion-Positive Cancers. Cancer Discov. 2019 Jan;9(1):OF4. doi: 10.1158/2159-8290.CD-NB2018-156. Epub 2018 Nov 27. PubMed PMID: 30482804.
9: Pacenta HL, Macy ME. Entrectinib and other ALK/TRK inhibitors for the treatment of neuroblastoma. Drug Des Devel Ther. 2018 Oct 23;12:3549-3561. doi: 10.2147/DDDT.S147384. eCollection 2018. Review. PubMed PMID: 30425456; PubMed Central PMCID: PMC6204873.
10: Attwa MW, Kadi AA, Alrabiah H, Darwish HW. LC-MS/MS reveals the formation of iminium and quinone methide reactive intermediates in entrectinib metabolism: In vivo and in vitro metabolic investigation. J Pharm Biomed Anal. 2018 Oct 25;160:19-30. doi: 10.1016/j.jpba.2018.07.032. Epub 2018 Jul 22. PubMed PMID: 30055343.
11: Liu D, Offin M, Harnicar S, Li BT, Drilon A. Entrectinib: an orally available, selective tyrosine kinase inhibitor for the treatment of NTRK, ROS1, and ALK fusion-positive solid tumors. Ther Clin Risk Manag. 2018 Jul 20;14:1247-1252. doi: 10.2147/TCRM.S147381. eCollection 2018. Review. PubMed PMID: 30050303; PubMed Central PMCID: PMC6055893.
12: Attwa MW, Darwish HW, Alhazmi HA, Kadi AA. Investigation of metabolic degradation of new ALK inhibitor: Entrectinib by LC-MS/MS. Clin Chim Acta. 2018 Oct;485:298-304. doi: 10.1016/j.cca.2018.07.009. Epub 2018 Jul 10. PubMed PMID: 30006284.
13: Nishiyama A, Yamada T, Kita K, Wang R, Arai S, Fukuda K, Tanimoto A, Takeuchi S, Tange S, Tajima A, Furuya N, Kinoshita T, Yano S. Foretinib Overcomes Entrectinib Resistance Associated with the NTRK1 G667C Mutation in NTRK1 Fusion-Positive Tumor Cells in a Brain Metastasis Model. Clin Cancer Res. 2018 May 15;24(10):2357-2369. doi: 10.1158/1078-0432.CCR-17-1623. Epub 2018 Feb 20. PubMed PMID: 29463555.
14: Ambati SR, Slotkin EK, Chow-Maneval E, Basu EM. Entrectinib in Two Pediatric Patients With Inflammatory Myofibroblastic Tumors Harboring ROS1 or ALK Gene Fusions. JCO Precis Oncol. 2018;2018. pii: https://ascopubs.org/doi/10.1200/PO.18.00095. Epub 2018 Sep 13. PubMed PMID: 31763577.
15: Smith KM, Fagan PC, Pomari E, Germano G, Frasson C, Walsh C, Silverman I, Bonvini P, Li G. Antitumor Activity of Entrectinib, a Pan-TRK, ROS1, and ALK Inhibitor, in ETV6-NTRK3-Positive Acute Myeloid Leukemia. Mol Cancer Ther. 2018 Feb;17(2):455-463. doi: 10.1158/1535-7163.MCT-17-0419. Epub 2017 Dec 13. PubMed PMID: 29237803.
16: Sigal D, Tartar M, Xavier M, Bao F, Foley P, Luo D, Christiansen J, Hornby Z, Maneval EC, Multani P. Activity of Entrectinib in a Patient With the First Reported NTRK Fusion in Neuroendocrine Cancer. J Natl Compr Canc Netw. 2017 Nov;15(11):1317-1322. doi: 10.6004/jnccn.2017.7029. PubMed PMID: 29118225.
17: Drilon A, Siena S, Ou SI, Patel M, Ahn MJ, Lee J, Bauer TM, Farago AF, Wheler JJ, Liu SV, Doebele R, Giannetta L, Cerea G, Marrapese G, Schirru M, Amatu A, Bencardino K, Palmeri L, Sartore-Bianchi A, Vanzulli A, Cresta S, Damian S, Duca M, Ardini E, Li G, Christiansen J, Kowalski K, Johnson AD, Patel R, Luo D, Chow-Maneval E, Hornby Z, Multani PS, Shaw AT, De Braud FG. Safety and Antitumor Activity of the Multitargeted Pan-TRK, ROS1, and ALK Inhibitor Entrectinib: Combined Results from Two Phase I Trials (ALKA-372-001 and STARTRK-1). Cancer Discov. 2017 Apr;7(4):400-409. doi: 10.1158/2159-8290.CD-16-1237. Epub 2017 Feb 9. PubMed PMID: 28183697; PubMed Central PMCID: PMC5380583.
18: Menichincheri M, Ardini E, Magnaghi P, Avanzi N, Banfi P, Bossi R, Buffa L, Canevari G, Ceriani L, Colombo M, Corti L, Donati D, Fasolini M, Felder E, Fiorelli C, Fiorentini F, Galvani A, Isacchi A, Borgia AL, Marchionni C, Nesi M, Orrenius C, Panzeri A, Pesenti E, Rusconi L, Saccardo MB, Vanotti E, Perrone E, Orsini P. Discovery of Entrectinib: A New 3-Aminoindazole As a Potent Anaplastic Lymphoma Kinase (ALK), c-ros Oncogene 1 Kinase (ROS1), and Pan-Tropomyosin Receptor Kinases (Pan-TRKs) inhibitor. J Med Chem. 2016 Apr 14;59(7):3392-408. doi: 10.1021/acs.jmedchem.6b00064. Epub 2016 Mar 30. Erratum in: J Med Chem. 2019 Sep 12;62(17):8364. PubMed PMID: 27003761.
19: Ardini E, Menichincheri M, Banfi P, Bosotti R, De Ponti C, Pulci R, Ballinari D, Ciomei M, Texido G, Degrassi A, Avanzi N, Amboldi N, Saccardo MB, Casero D, Orsini P, Bandiera T, Mologni L, Anderson D, Wei G, Harris J, Vernier JM, Li G, Felder E, Donati D, Isacchi A, Pesenti E, Magnaghi P, Galvani A. Entrectinib, a Pan-TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications. Mol Cancer Ther. 2016 Apr;15(4):628-39. doi: 10.1158/1535-7163.MCT-15-0758. Epub 2016 Mar 3. PubMed PMID: 26939704.
20: Drilon A, Li G, Dogan S, Gounder M, Shen R, Arcila M, Wang L, Hyman DM, Hechtman J, Wei G, Cam NR, Christiansen J, Luo D, Maneval EC, Bauer T, Patel M, Liu SV, Ou SH, Farago A, Shaw A, Shoemaker RF, Lim J, Hornby Z, Multani P, Ladanyi M, Berger M, Katabi N, Ghossein R, Ho AL. What hides behind the MASC: clinical response and acquired resistance to entrectinib after ETV6-NTRK3 identification in a mammary analogue secretory carcinoma (MASC). Ann Oncol. 2016 May;27(5):920-6. doi: 10.1093/annonc/mdw042. Epub 2016 Feb 15. PubMed PMID: 26884591; PubMed Central PMCID: PMC4843186.

Explore Compound Types